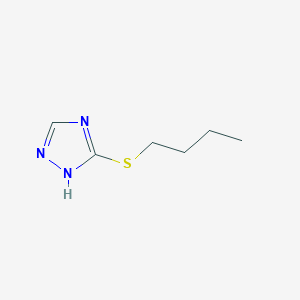

5-butylsulfanyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-butylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-2-3-4-10-6-7-5-8-9-6/h5H,2-4H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFENFALNXCQJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384751 | |

| Record name | 5-butylsulfanyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23988-55-8 | |

| Record name | 5-butylsulfanyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Butylsulfanyl 1h 1,2,4 Triazole Derivatives

Regioselective Synthesis of 1,2,4-Triazoles Bearing Thioether Moieties

Regioselectivity is a paramount challenge in the synthesis of substituted 1,2,4-triazoles, as the five-membered ring contains three nitrogen atoms that can lead to various isomers. Methodologies that control the precise placement of substituents are crucial for creating structurally defined molecules like 5-butylsulfanyl-1H-1,2,4-triazole.

The most direct and common strategy for incorporating the butylsulfanyl group onto a 1,2,4-triazole (B32235) ring involves the S-alkylation of a corresponding 1,2,4-triazole-3-thione precursor. This method leverages the nucleophilicity of the sulfur atom in the thione tautomer.

The synthesis typically begins with the formation of a 5-substituted-1,2,4-triazole-3-thione. For instance, a benzoylthiosemicarbazide can be cyclized in a basic solution, such as sodium hydroxide, under heat. Subsequent acidification yields the 5-phenyl-1,2,4-triazole-3-thione. nih.gov This thione is then treated with a suitable butylating agent, like butyl iodide or butyl bromide, in the presence of a base such as potassium carbonate in a dry solvent like acetone. nih.gov The base facilitates the deprotonation of the thiol group, forming a thiolate anion that readily attacks the butyl halide in a nucleophilic substitution reaction to yield the desired 3-butylthio-1,2,4-triazole derivative. nih.gov This alkylation is a robust and high-yielding method for installing the thioether linkage. nih.gov

General synthetic pathways often start from hydrazides, which are converted first to 1,4-substituted thiosemicarbazides and subsequently cyclized to form 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. mdpi.com These thiol-containing triazoles are versatile intermediates for the introduction of various alkylthio groups, including the butylsulfanyl moiety.

The formation of the 1,2,4-triazole ring itself can be directed to produce specific substitution patterns through the careful selection of catalysts and reactants. Different synthetic routes afford distinct regioisomers.

Metal catalysts have been shown to exert significant control over the regioselectivity of [3+2] cycloaddition reactions. For example, in the reaction between isocyanides and diazonium salts, the choice of metal catalyst dictates the final product. isres.orgfrontiersin.org The use of a silver(I) catalyst selectively yields 1,3-disubstituted-1,2,4-triazoles, whereas a copper(II) catalyst directs the reaction to form 1,5-disubstituted-1,2,4-triazoles. isres.orgfrontiersin.org This catalyst-controlled selectivity provides a powerful tool for accessing specific triazole scaffolds. isres.org

Metal-free approaches also offer excellent regiocontrol. Iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides using dimethylformamide (DMF) as a carbon source is a metal-free method for synthesizing 3-trifluoromethyl-1,2,4-triazoles. isres.org Similarly, the reaction of hydrazonoyl chlorides with trifluoroacetaldehyde (B10831) O-(2,4-dinitrophenyl) oxime in the presence of triethylamine (B128534) enables the regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles through a [3+2] cycloaddition. mdpi.com

The table below summarizes various methods for achieving regiochemical control in the synthesis of the 1,2,4-triazole ring.

| Reactants | Catalyst/Reagent | Key Feature | Product Regioisomer |

| Isocyanides, Aryl Diazonium Salts | Ag(I) | Catalyst-controlled [3+2] cycloaddition | 1,3-Disubstituted |

| Isocyanides, Aryl Diazonium Salts | Cu(II) | Catalyst-controlled [3+2] cycloaddition | 1,5-Disubstituted |

| Amidrazones, Diethyl Azodicarboxylate (DEAD) | Triethylamine | Mitsunobu reagent-mediated cyclization | 1,3,5-Trisubstituted |

| Hydrazonoyl Chlorides, CF₃CN | Triethylamine | [3+2] Cycloaddition | 5-Trifluoromethyl |

| Hydrazones, Aliphatic Amines | Iodine | Metal-free oxidative C-H functionalization/C-N formation | 1,3,5-Trisubstituted |

This table provides a summary of selected regioselective synthetic methods for the 1,2,4-triazole core.

Catalytic Approaches in Thioether-Substituted 1,2,4-Triazole Synthesis

Catalysis is fundamental to modern organic synthesis, offering mild and efficient pathways for bond formation. In the context of thioether-substituted 1,2,4-triazoles, catalytic methods are employed for both the construction of the heterocyclic ring and the formation of the crucial C-S bond.

Transition metal catalysis is a cornerstone for constructing C-S and C-N bonds. acs.orgthieme-connect.de For C-S bond formation, palladium-catalyzed cross-coupling reactions, such as the Migita coupling, represent a general strategy for creating aryl thioethers from aryl halides and thiols. thieme-connect.de These methods are advantageous over traditional nucleophilic aromatic substitution (SNAr) as they are not limited to electron-poor substrates. thieme-connect.de The use of specific phosphine (B1218219) ligands can enable these reactions to proceed even at room temperature. thieme-connect.de

For C-N bond formation to construct the triazole ring, copper catalysts are widely used. Copper(II) can catalyze the oxidative heterocyclization of arylidenearylthiosemicarbazides to form 4,5-disubstituted 1,2,4-triazole-3-thiones, demonstrating a higher propensity for C-N over C-S bond formation. nih.govacs.org Prolonging the reaction time with the copper catalyst can lead to in-situ desulfurization to yield the corresponding 4,5-disubstituted 1,2,4-triazoles. nih.govacs.org Copper has also been employed in cascade reactions, for example, in the one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles, where it facilitates a sequence of addition and oxidative cyclization. frontiersin.org

Palladium(II) complexes featuring N-heterocyclic carbene (NHC) ligands derived from 1,2,4-triazoles have also been developed and show high catalytic activity in cross-coupling reactions, highlighting the synergy between the triazole scaffold and metal catalysis. acs.org

Organocatalysis, which avoids the use of metals, has emerged as a powerful and sustainable alternative in synthesis. A notable thiol-free organocatalytic protocol allows for the synthesis of aryl alkyl thioethers from inexpensive alcohols and aryl chlorides under mild conditions. nih.gov This process uses an indole (B1671886) thiolate organocatalyst that, upon photoexcitation, activates the aryl chloride via single-electron transfer. nih.gov The resulting aryl radical is trapped by tetramethylthiourea, which serves as the sulfur source, followed by reaction with an alcohol to form the thioether product. nih.gov While not yet demonstrated directly on a triazole substrate, this methodology presents a promising metal-free strategy for the butylsulfanyl group incorporation.

Furthermore, several metal-free methods for the synthesis of the 1,2,4-triazole ring itself can be classified as organocatalytic. Iodine-mediated reactions, for instance, use iodine as a catalyst to promote the oxidative coupling of hydrazones and amines to form 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgfrontiersin.org These reactions proceed through a cascade of C-H functionalization and double C-N bond formation. organic-chemistry.org

One-Pot and Multicomponent Reaction Strategies for 1,2,4-Triazole Synthesis

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. This approach reduces waste, saves time, and simplifies purification. Numerous MCRs have been developed for the synthesis of 1,2,4-triazoles. isres.orgfrontiersin.orgnih.govfrontiersin.orgnih.govorganic-chemistry.org

A general and highly regioselective one-pot process for creating 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.orgnih.gov The reaction proceeds through the initial formation of an acylamidine intermediate, which then reacts with the hydrazine (B178648) and cyclizes to form the triazole ring. nih.gov

Another powerful multicomponent strategy is the metal- and oxidant-free condensation of amidines, isothiocyanates, and hydrazines. organic-chemistry.org This [2+1+2] cyclization forms fully substituted 1H-1,2,4-triazol-3-amines under mild conditions and is environmentally friendly. isres.org Base-promoted multicomponent reactions have also been reported, such as the synthesis of hybrid molecules linking 1,3-diones and 1,2,4-triazoles via a benzyl (B1604629) bridge from 1,3-diones, trans-β-nitrostyrenes, and aldehyde hydrazones. rsc.org

The table below details several one-pot and multicomponent strategies for synthesizing the 1,2,4-triazole scaffold.

| Number of Components | Reactants | Catalyst/Reagent | Key Features |

| Three | Carboxylic Acids, Amidines, Hydrazines | HATU, Acid | One-pot, two-step process; highly regioselective |

| Three | Amidines, Isothiocyanates, Hydrazines | None (Metal-free) | Desulfurization/deamination condensation; [2+1+2] cyclization |

| Three | 1,3-Diones, β-Nitrostyrenes, Aldehyde Hydrazones | Sodium Carbonate | Metal-free, base-promoted |

| Three | 2-Diazoacetonitriles, Nitriles, Aryldiazonium Salts | None | Regiospecific dipolar [3+2] annulation |

| Four | Aryl Hydrazines, Paraformaldehyde, NH₄OAc, Alcohols | None (Electrochemical) | Electrochemical synthesis; NH₄OAc as N-source |

This table presents a selection of efficient one-pot and multicomponent reaction strategies for the synthesis of 1,2,4-triazoles.

Cascade Reactions for 1,2,4-Triazole Ring Assembly

Several cascade methodologies are applicable for the assembly of the 1,2,4-triazole ring. One-pot multicomponent reactions are particularly prominent, involving the combination of three or more reactants to form the triazole core. For instance, a general approach involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, which can be adapted for the synthesis of 5-alkylthio-substituted triazoles. researchgate.net Another versatile method is the copper-catalyzed cascade reaction involving nitriles and amidines, using air as a green oxidant. researchgate.netnih.gov This approach allows for the formation of various substituted 1,2,4-triazoles through a sequence of addition and oxidative cyclization steps. nih.gov

Metal-free cascade reactions have also been developed. An iodine-catalyzed process, for example, enables the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. This reaction proceeds through a sequence of C-H functionalization, double C-N bond formation, and oxidative aromatization. researchgate.net Theoretical studies, such as those using density functional theory (DFT), have been employed to elucidate the complex mechanisms of these cascade reactions, providing insights into the most favorable reaction pathways. organic-chemistry.org

Table 1: Examples of Cascade Reactions for 1,2,4-Triazole Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| One-Pot Three-Component | Carboxylic Acids, Amidines, Hydrazines | - | 1,3,5-Trisubstituted 1,2,4-Triazoles | researchgate.net |

| Copper-Catalyzed Cascade | Nitriles, Amidines | Copper Catalyst, O₂ (Air) | Substituted 1,2,4-Triazoles | researchgate.netnih.gov |

| Iodine-Catalyzed Cascade | Hydrazones, Aliphatic Amines | I₂ | 1,3,5-Trisubstituted 1,2,4-Triazoles | researchgate.net |

| [3+2] Cycloaddition | Isocyanides, Diazonium Salts | Ag(I) or Cu(II) | 1,3- or 1,5-Disubstituted 1,2,4-Triazoles | isres.org |

Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including 1,2,4-triazoles. chemrxiv.org These protocols aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-assisted synthesis has emerged as a key green technology. For example, the reaction between hydrazines and formamide (B127407) can be efficiently carried out under microwave irradiation without a catalyst to produce substituted 1,2,4-triazoles. researchgate.netmasterorganicchemistry.com This method often leads to shorter reaction times and higher yields compared to conventional heating. nih.gov

The use of recyclable catalysts and environmentally friendly solvents is another cornerstone of green triazole synthesis. Ceric ammonium (B1175870) nitrate (B79036) (CAN) in polyethylene (B3416737) glycol (PEG), a recyclable solvent, has been used for the oxidative cyclization of amidrazones and aldehydes to form 3,4,5-trisubstituted 1,2,4-triazoles. nih.govnih.gov Similarly, heterogeneous catalysts, such as copper complexes supported on materials like MCM-41, offer the advantage of easy separation and reuse, contributing to a more sustainable process. nih.gov Electrochemical methods also represent a green alternative, avoiding the need for chemical oxidants by using an electric current to drive the reaction. isres.orgwikipedia.org

Table 2: Environmentally Benign Protocols for 1,2,4-Triazole Synthesis

| Protocol | Key Features | Example Reaction | Reference |

| Microwave-Assisted Synthesis | Catalyst-free, rapid reaction | Hydrazines and formamide | researchgate.netmasterorganicchemistry.com |

| Recyclable Catalyst System | Heterogeneous catalyst, easy separation | [Phen-MCM-41-CuBr] catalyzed synthesis from nitriles and amidines | nih.gov |

| Green Solvent System | Recyclable, non-toxic solvent | Ceric ammonium nitrate (CAN) in polyethylene glycol (PEG) | nih.govnih.gov |

| Electrochemical Synthesis | Avoids chemical oxidants | Synthesis from aryl hydrazines, NH₄OAc, and alcohols | isres.orgwikipedia.org |

| Solvent-Free Reaction | Uses HClO₄-SiO₂ as a recyclable catalyst | Reaction of amidrazones and anhydrides | nih.gov |

Derivatization and Functionalization of the Butylsulfanyl Moiety

The butylsulfanyl group at the 5-position of the triazole ring offers a versatile handle for further chemical modification. Functionalization at either the sulfur atom or along the butyl chain can lead to a diverse range of derivatives with potentially new properties.

Transformations at the Sulfur Atom (e.g., oxidation to sulfoxide (B87167), sulfone)

The sulfur atom of the butylsulfanyl group is nucleophilic and can be readily oxidized to form the corresponding sulfoxide and sulfone. nih.gov This transformation significantly alters the electronic and steric properties of the molecule, which can be useful for modulating its biological activity or chemical reactivity.

The selective oxidation of sulfides to sulfoxides requires careful control of reaction conditions to prevent over-oxidation to the sulfone. nih.gov A variety of oxidizing agents can be employed for this purpose. Mild oxidants like sodium periodate (B1199274) (NaIO₄) are often used for selective sulfoxide formation. youtube.com Other systems, such as hydrogen peroxide in combination with an acid catalyst like triflic acid, have also been shown to be effective. nih.gov For the complete oxidation to the sulfone, stronger oxidizing agents or harsher conditions are typically required. For instance, manganese-based reagents like potassium permanganate (B83412) or reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. Catalytic systems, such as those based on manganese porphyrins or tantalum carbide, can offer high yields and selectivity for either sulfoxide or sulfone formation. nih.gov

Table 3: Conditions for Oxidation of the Butylsulfanyl Group

| Transformation | Reagent(s) | Key Features | Reference |

| Sulfide to Sulfoxide | Sodium periodate (NaIO₄) | Selective oxidation | youtube.com |

| Sulfide to Sulfoxide | Hydrogen peroxide (H₂O₂), Triflic acid | Versatile, tolerates sensitive groups | nih.gov |

| Sulfide to Sulfoxide | 1-hexylKuQuinone (KuQ), O₂, light | Metal-free, recyclable catalyst | nih.gov |

| Sulfide to Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA) | Common, strong oxidant | youtube.com |

| Sulfide to Sulfone | Niobium carbide catalyst, H₂O₂ | Efficient, catalyst can be reused | nih.gov |

Modifications of the Butyl Alkyl Chain

Functionalizing the C-H bonds of the butyl alkyl chain presents a more significant synthetic challenge but offers a direct route to novel derivatives without needing to build the chain from scratch. Recent advances in catalysis have made the selective functionalization of remote, unactivated C(sp³)–H bonds increasingly feasible. nih.gov

Transition-metal catalysis is the leading strategy for this type of transformation. researchgate.netnih.gov In the context of a butylsulfanyl group, the sulfur atom can act as an internal directing group, guiding a metal catalyst (commonly palladium, rhodium, or iron) to activate a specific C-H bond along the alkyl chain. researchgate.netnih.gov This allows for the introduction of various functional groups, such as aryl, alkenyl, or acetoxy groups, at positions that are typically unreactive. For example, palladium-catalyzed reactions using specific ligands can achieve γ-C(sp³)–H arylation of thioethers. nih.gov While direct examples for this compound are not widely reported, these general methods for thioether functionalization represent a frontier approach for derivatizing the butyl chain. Such strategies could potentially enable the synthesis of derivatives like 5-((4-hydroxybutyl)sulfanyl)-1H-1,2,4-triazole or 5-((4-aminobutyl)sulfanyl)-1H-1,2,4-triazole through remote hydroxylation or amination.

Table 4: Potential Methods for Butyl Chain Functionalization

| Reaction Type | Catalyst System | Position Functionalized | Functional Group Introduced | Reference |

| C(sp³)–H Arylation | Palladium (Pd) catalyst, S,O-bidentate directing group | γ-position | Aryl | nih.gov |

| C(sp³)–H Arylation | Palladium (Pd) catalyst, 2-methylthioaniline directing group | β-position | Aryl | nih.gov |

| C–H Hydroxylation | Manganese or Iron catalysts | Remote positions | Hydroxyl (-OH) | chemrxiv.org |

| N–H Insertion | Iron(II) triflate catalyst | - | Amino group | acs.org |

Comprehensive Structural Characterization and Conformational Analysis of 5 Butylsulfanyl 1h 1,2,4 Triazole

X-ray Crystallography and Solid-State Structure Elucidation

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystalline state is dictated by a variety of intermolecular forces. For substituted 1,2,4-triazoles, hydrogen bonding and π-π stacking are the predominant interactions governing their crystal packing. While specific crystallographic data for 5-butylsulfanyl-1H-1,2,4-triazole is not available in the surveyed literature, the intermolecular interactions can be inferred from studies on analogous structures.

Typically, the 1,2,4-triazole (B32235) ring is an effective hydrogen bond donor and acceptor. The ring nitrogen atoms can act as hydrogen bond acceptors, forming interactions with suitable donor groups from adjacent molecules. For instance, in the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked by O—H···N hydrogen bonds between the phenol (B47542) hydroxyl group and an unsubstituted nitrogen atom of the triazole ring. nih.govresearchgate.net Additionally, weaker C—H···N and C—H···S interactions are also commonly observed, further stabilizing the crystal lattice. ncl.res.inchemicalbook.com

Given the presence of the N-H group in the 1H-tautomer of this compound, it is expected to act as a hydrogen bond donor, likely forming N—H···N bonds between molecules. The sulfur atom of the butylsulfanyl group could also participate in weak C—H···S hydrogen bonds.

A summary of potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | N-H (Triazole) | N (Triazole) |

| C-H (Alkyl/Aryl) | N (Triazole) | |

| C-H (Alkyl/Aryl) | S (Thioether) | |

| π-π Stacking | Triazole Ring | Triazole Ring |

Tautomeric Equilibria and Isomerism in this compound

The 1,2,4-triazole ring system is known to exhibit prototropic tautomerism, where a hydrogen atom can migrate between the nitrogen atoms of the ring, leading to different tautomeric forms. For a monosubstituted 1,2,4-triazole such as the parent compound, two tautomers are possible: the 1H- and 4H-forms, with the 1H-tautomer generally being more stable. nih.gov In the case of this compound, which is a disubstituted derivative (considering the butylsulfanyl group and the hydrogen at the other C-position), the tautomerism is more complex.

Experimental Tautomer Identification in Solution and Solid State

Direct experimental identification of the predominant tautomeric form of this compound in either the solid state or in solution is not documented in the available scientific literature. However, studies on related substituted 1,2,4-triazoles provide insights into the factors governing tautomeric preference.

In the solid state, X-ray crystallography is the definitive method for identifying the tautomeric form. For many 3,5-disubstituted 1,2,4-triazoles, the 1H-tautomer is commonly observed. nih.gov The specific electronic and steric effects of the butylsulfanyl group would influence the relative stability of the possible tautomers.

In solution, the tautomeric equilibrium can be influenced by the solvent polarity. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of the ring protons and carbons, as well as the N-H proton, are sensitive to the tautomeric form. For S-substituted derivatives of 1,2,4-triazole thiones, NMR studies have been employed to investigate the tautomeric equilibrium in solution and the solid state. ncl.res.in

Spectroscopic Signatures of Tautomeric Forms

While specific spectroscopic data for this compound is not available, the characteristic spectroscopic signatures for different tautomers of 1,2,4-triazoles can be generalized.

Infrared (IR) Spectroscopy: The N-H stretching vibration in the IR spectrum is a key indicator of the tautomeric form. The position and shape of the N-H band can differ between the 1H-, 2H-, and 4H-tautomers. For example, in solid-state FT-IR spectra of various 1,2,4-triazoles, distinct N-H stretching frequencies are observed for different tautomers. nih.gov The C=N and N-N stretching vibrations within the triazole ring also provide valuable information for distinguishing between tautomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are highly sensitive to the electronic environment of the nuclei in the triazole ring.

1H NMR: The chemical shift of the C-H proton on the triazole ring and the N-H proton would be different for each tautomer. The N-H proton signal is often broad and its position can be solvent-dependent.

13C NMR: The chemical shifts of the two carbon atoms in the triazole ring are distinct for each tautomer. Theoretical calculations combined with experimental data on related compounds can aid in assigning the signals to a specific tautomeric form. ufv.br

The following table summarizes the expected spectroscopic features that could be used to differentiate the tautomers of this compound.

| Spectroscopic Technique | Key Feature | Expected Variation between Tautomers |

| Infrared (IR) | N-H stretching frequency | Different absorption bands for 1H-, 2H-, and 4H-tautomers. |

| Ring stretching vibrations | Shifts in C=N and N=N frequencies. | |

| 1H NMR | N-H chemical shift | Distinct chemical shifts for the N-H proton in each tautomer. |

| C-H chemical shift | Different chemical shifts for the triazole ring C-H proton. | |

| 13C NMR | Ring carbon chemical shifts | Different chemical shifts for the C3 and C5 carbons of the triazole ring. |

Without experimental data for this compound, a definitive characterization of its intermolecular interactions and tautomeric behavior remains speculative. Further experimental studies, particularly X-ray crystallography and NMR spectroscopy, are required for a comprehensive understanding of these structural aspects.

Reaction Mechanisms and Reactivity Profiles of 5 Butylsulfanyl 1h 1,2,4 Triazole

Reaction Kinetics and Thermodynamics of 1,2,4-Triazole (B32235) Core Transformations

The 1,2,4-triazole ring is a robust aromatic system characterized by significant thermal stability. nih.gov This stability arises from the delocalization of 6π electrons over the five-membered ring containing three nitrogen atoms. chemicalbook.com While specific kinetic and thermodynamic data for 5-butylsulfanyl-1H-1,2,4-triazole are not extensively documented, analysis of the parent 1H-1,2,4-triazole provides insight into the core's stability.

Theoretical studies on the initial decomposition pathways of the parent 1,2,4-triazole indicate that a hydrogen-transfer path has a high energy barrier of approximately 52 kcal/mol, confirming the ring's inherent stability. The thermal decomposition of 1,2,4-triazole derivatives typically occurs in multiple stages at high temperatures. For the unsubstituted 1H-1,2,4-triazole, the decomposition process begins at temperatures around 300°C.

The thermodynamic stability of the parent 1H-1,2,4-triazole has been experimentally determined, and these values underscore the energetic favorability of the triazole structure.

Interactive Table: Thermodynamic Data for 1H-1,2,4-Triazole

| Thermodynamic Quantity | Value | Units | Reference |

|---|---|---|---|

| Enthalpy of Formation (solid, 298.15 K) | +25.98 ± 0.1 | kcal/mol | nist.gov |

| Enthalpy of Combustion (solid, 298.15 K) | -316.54 ± 0.07 | kcal/mol | nist.gov |

| Melting Point | 119-121 | °C | chemicalbook.com |

| Boiling Point | 260 | °C | chemicalbook.com |

These data highlight the significant energy required to decompose the triazole ring, a characteristic that is expected to be largely retained in its substituted derivatives like this compound.

Mechanistic Pathways for Ring Transformations and Degradation

The degradation of the 1,2,4-triazole ring system typically requires significant energy input, such as high temperatures, and proceeds through the cleavage of the bonds within the heterocyclic core. The primary mechanistic pathways for the thermal decomposition of 1,2,4-triazole derivatives involve the simultaneous cleavage of C–N and N–N bonds. This ring fragmentation leads to the formation of smaller, volatile molecules.

For a substituted triazole such as this compound, degradation pathways would likely involve:

Ring Cleavage : Similar to the parent triazole, thermal stress would lead to the fragmentation of the heterocyclic ring.

Side-Chain Elimination : The butylsulfanyl group may be cleaved at the C-S bond or fragment further.

Environmental Degradation : In environmental contexts, degradation of related triazole structures has been shown to proceed via pathways such as hydroxylation and cyclization, leading to various transformation products.

The presence of the butylsulfanyl group may influence the initiation point of degradation, although the fundamental mechanism of ring fragmentation is expected to remain a primary pathway.

Reactivity of the Butylsulfanyl Group: Cleavage and Functionalization

The butylsulfanyl group attached to the C5 position of the triazole ring is a key site for chemical modification. This thioether linkage exhibits reactivity that allows for both its cleavage and its functionalization, particularly through oxidation of the sulfur atom.

Functionalization: The sulfur atom in the butylsulfanyl group is susceptible to oxidation. Research has shown that alkylthio-substituted 1,2,4-triazoles can be readily oxidized to the corresponding sulfones. nih.gov This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) under mild, catalytic conditions. nih.gov The oxidation proceeds in a stepwise manner, potentially forming the sulfoxide (B87167) as an intermediate before reaching the more stable sulfone state. This reaction provides a direct pathway to functionalize the butylsulfanyl moiety, altering the electronic properties and potential biological activity of the compound.

Reaction: this compound → 5-butanesulfonyl-1H-1,2,4-triazole

Cleavage: While direct cleavage of the C-S bond is a possible reaction, it is often considered in the context of the reverse reaction: synthesis. The formation of this compound is commonly achieved by the S-alkylation of the corresponding 1H-1,2,4-triazole-5-thione with a butyl halide. nih.gov This indicates that the sulfur atom of the precursor thione is a potent nucleophile. Conversely, the C-S bond can be cleaved under certain reductive conditions, such as with Raney Nickel, a common method for desulfurization, which would yield the unsubstituted 1H-1,2,4-triazole.

Electrophilic and Nucleophilic Attack on the 1,2,4-Triazole Ring System

The reactivity of the 1,2,4-triazole ring towards electrophiles and nucleophiles is well-characterized and is influenced by the electronic nature of its substituents.

Electrophilic Attack: The 1,2,4-triazole ring possesses three nitrogen atoms, which are the primary sites for electrophilic attack due to their available lone pairs of electrons. chemicalbook.com The ring is considered π-excessive, which enhances the nucleophilicity of the nitrogen atoms. chemicalbook.com Alkylation, a common electrophilic substitution, can occur at the N1, N2, or N4 positions. The regioselectivity of this reaction is dependent on the reaction conditions and the nature of the substituents already present on the ring. chemicalbook.com The butylsulfanyl group at C5 is an electron-donating group, which increases the electron density of the ring and can influence the preferred site of alkylation.

Nucleophilic Attack: The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are electron-deficient (π-deficient) because they are each bonded to two electronegative nitrogen atoms. chemicalbook.com This makes them susceptible to attack by nucleophiles, particularly under forcing conditions or if a good leaving group is present. chemicalbook.com In this compound, the C5 carbon is attached to the sulfur atom. The electron-donating nature of the butylsulfanyl group would likely decrease the electrophilicity of the C5 carbon, making the C3 carbon the more probable site for nucleophilic attack.

Interactive Table: Reactivity Profile of this compound

| Site of Attack | Type of Reagent | Probable Reaction | Influence of Butylsulfanyl Group |

|---|---|---|---|

| Ring Nitrogens (N1, N2, N4) | Electrophile (e.g., Alkyl Halide) | Alkylation, Acylation | Electron-donating; may influence regioselectivity |

| Ring Carbon (C3) | Nucleophile | Nucleophilic Substitution | Less influenced than C5; a potential site for attack |

| Ring Carbon (C5) | Nucleophile | Nucleophilic Substitution | Electron-donating group decreases susceptibility to attack |

| Sulfur Atom | Oxidizing Agent (e.g., H₂O₂) | Oxidation | Direct functionalization to sulfoxide/sulfone |

Computational Chemistry and Advanced Molecular Modeling of 5 Butylsulfanyl 1h 1,2,4 Triazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and stability. These methods solve the Schrödinger equation, or its approximations, to provide a detailed picture of the molecular system.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. semanticscholar.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 5-butylsulfanyl-1H-1,2,4-triazole, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G**, are employed to determine its ground state properties. nih.govresearchgate.net

These calculations begin with geometry optimization to find the lowest energy conformation of the molecule. This involves determining key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would include the geometry of the triazole ring and the conformational arrangement of the butylsulfanyl side chain. mdpi.com

Furthermore, DFT is used to calculate crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. Other calculated properties include the dipole moment, which provides insight into the molecule's polarity, and the distribution of atomic charges, which can indicate sites susceptible to nucleophilic or electrophilic attack. semanticscholar.org

DFT calculations also help in understanding the tautomeric preferences of the 1,2,4-triazole (B32235) ring. For 5-substituted 1,2,4-triazoles, different tautomers (1H, 2H, and 4H) are possible. researchgate.net The relative stability of these tautomers is influenced by the nature of the substituent. DFT calculations can predict the most stable tautomeric form of this compound by comparing their computed Gibbs free energies. researchgate.net Generally, for S-alkylated triazoles, the thiol tautomer is a key consideration in these equilibria. ijsr.net

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -875.123 |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -0.98 |

| HOMO-LUMO Gap (eV) | 5.87 |

| Dipole Moment (Debye) | 3.45 |

The 1,2,4-triazole ring is an aromatic system, a property that confers significant stability. researchgate.net This aromaticity arises from a cyclic, planar arrangement of atoms with a delocalized system of 6 π-electrons, conforming to Hückel's rule. researchgate.net Computational methods are essential for quantifying the degree of aromaticity and understanding the electron delocalization within the ring.

A common method to assess aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are computed at the center of the ring (or other points of interest) and serve as a magnetic descriptor of aromaticity. A negative NICS value is indicative of an aromatic system, with more negative values suggesting stronger aromatic character. For the 1,2,4-triazole ring in this compound, a negative NICS(0) value would be expected, confirming its aromatic nature.

Electron delocalization can be further analyzed through methods like the Natural Bond Orbital (NBO) analysis. NBO analysis examines the interactions between filled and vacant orbitals, providing a quantitative measure of electron delocalization and resonance stabilization within the molecule. This analysis would reveal the specific contributions of the nitrogen and carbon atoms' p-orbitals to the π-system of the triazole ring. semanticscholar.org

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. physchemres.org MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

For this compound, a key feature is the flexible butylsulfanyl side chain. This chain can adopt numerous conformations due to the rotation around its single bonds. MD simulations are the ideal tool for exploring the conformational landscape of this side chain. By simulating the molecule's movement over a period of nanoseconds, researchers can identify the most populated (lowest energy) conformations and the energetic barriers between them. frontiersin.org

The simulation begins with an initial structure, often the geometry-optimized structure from DFT calculations. The system is then placed in a simulated environment (e.g., in a solvent like water or in a vacuum) and its temperature and pressure are controlled. The resulting trajectory can be analyzed to extract various properties, including:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify conformational changes. frontiersin.org

Radial Distribution Functions: To understand the solvation structure around the molecule.

Dihedral Angle Distributions: To characterize the preferred conformations of the butyl chain.

This detailed understanding of conformational preferences is crucial as the three-dimensional shape of the molecule often dictates its biological activity and physical properties.

In Silico Structure-Activity Relationship (SAR) Studies for Chemical Reactivity

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its activity or reactivity. nih.gov In silico SAR approaches use computational models to establish these relationships, enabling the prediction of properties and the rational design of new molecules.

Quantitative Structure-Reactivity Relationships (QSRR) are a specific type of SAR that builds mathematical models to correlate molecular structure with chemical reactivity. pharmaerudition.org These models are based on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., steric, electronic, topological).

For this compound, a QSRR study would typically involve a series of related alkylthio-1,2,4-triazoles. The reactivity of these compounds would be measured experimentally (e.g., reaction rates with a specific reagent). A wide range of molecular descriptors would then be calculated for each compound using computational software. These descriptors might include:

Electronic Descriptors: HOMO/LUMO energies, atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that links the descriptors to the observed reactivity. nih.gov A robust QSRR model can then be used to predict the reactivity of new, unsynthesized compounds in the same class, including different isomers or derivatives of this compound.

| Descriptor Type | Example Descriptor | Significance |

|---|---|---|

| Electronic | LUMO Energy | Relates to susceptibility to nucleophilic attack. |

| Steric | Molecular Volume | Accounts for steric hindrance at the reaction site. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Quantum Chemical | Hardness ( (HOMO-LUMO)/2 ) | Measures resistance to charge transfer. |

For this compound, this could involve modeling reactions such as S-alkylation, oxidation of the sulfur atom, or electrophilic substitution on the triazole ring. nih.gov Using quantum chemical methods like DFT, researchers can calculate the structures and energies of reactants, products, and any intermediates.

A crucial part of this process is locating the transition state (TS) for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. arabjchem.org Frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface; reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Docking and Protein-Ligand Interaction Studies for Mechanistic Understanding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a target protein at the atomic level. Such studies are crucial for elucidating the compound's mechanism of action and for the rational design of more potent and selective analogs.

Molecular docking studies have been employed to investigate the binding of 1,2,4-triazole derivatives to the active sites of various enzymes and receptors. These studies reveal key molecular recognition mechanisms, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, that govern the binding affinity and specificity of the ligand.

For instance, in studies of tri-substituted 1,2,4-triazoles as inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, the 1,2,4-triazole core was observed to position itself at the center of the annexin A2 binding groove. nih.gov The substituents on the triazole ring play a crucial role in occupying specific hydrophobic pockets within the binding site. The butylsulfanyl group at the 5-position is predicted to engage in hydrophobic interactions with amino acid residues such as leucine, phenylalanine, and valine. nih.gov The nitrogen atoms of the triazole ring often act as hydrogen bond acceptors, forming interactions with donor groups in the protein's active site.

The molecular recognition process is highly dependent on the three-dimensional structure of both the ligand and the protein's binding site. The flexibility of the butylsulfanyl chain allows it to adopt various conformations to fit optimally within the hydrophobic pocket. The planarity of the 1,2,4-triazole ring contributes to stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the active site.

The hydrophobic effect is a major driving force for the binding of this compound. The transfer of the nonpolar butyl chain from the aqueous solvent to the hydrophobic pocket of the enzyme is energetically favorable. This is due to the release of ordered water molecules from the protein surface, leading to an increase in entropy.

Electrostatic interactions, including hydrogen bonds and salt bridges, also contribute significantly to the binding affinity. The nitrogen atoms of the 1,2,4-triazole ring, with their partial negative charges, can form favorable electrostatic interactions with positively charged or polar residues in the active site.

The binding energy of 1,2,4-triazole derivatives to their target proteins can be estimated using scoring functions within molecular docking programs. These scoring functions are empirical or knowledge-based equations that approximate the binding free energy. While these scores provide a useful ranking of different ligands, more accurate calculations often require more computationally intensive methods like molecular dynamics simulations coupled with free energy calculations.

Advanced Research Applications of 5 Butylsulfanyl 1h 1,2,4 Triazole in Chemical Sciences

Mechanistic Investigations of Enzyme Inhibition by 1,2,4-Triazole (B32235) Scaffolds

The 1,2,4-triazole nucleus is a prominent pharmacophore in the design of enzyme inhibitors. researchgate.net Derivatives have been shown to effectively inhibit a wide range of enzymes, including those involved in metabolic and neurological disorders. nih.govresearchgate.net

Inhibition Kinetics and Mode of Action

Kinetic studies have revealed that 1,2,4-triazole derivatives can exhibit various modes of enzyme inhibition, including competitive, non-competitive, and uncompetitive mechanisms, depending on the specific derivative and the target enzyme.

For instance, studies on diaryl derivatives of 1,2,4-triazole-thiol have demonstrated varied inhibitory actions against carbohydrate-hydrolyzing enzymes. One derivative, 4,5-diphenyl-1,2,4-triazole-3-thiol, was found to be a reversible inhibitor of both α-glucosidase (competitive) and α-amylase (non-competitive). nih.gov In contrast, 5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol potently inhibited hepatic α-glucosidase in a competitive manner but had no effect on α-amylase. nih.gov

In the context of neurodegenerative diseases, novel 1,2,4-triazole derivatives designed as butyrylcholinesterase (BChE) inhibitors were shown to act via a noncompetitive inhibition mechanism. nih.gov Other research has identified 1,2,4-triazole derivatives that function as uncompetitive inhibitors of carbonic anhydrase II and competitive inhibitors of urease. nih.govnih.gov This diversity in kinetic behavior highlights the scaffold's versatility in targeting different enzyme active or allosteric sites.

Table 1: Inhibition Kinetics of Various 1,2,4-Triazole Derivatives

Molecular Basis of Interaction with Target Enzymes

The inhibitory activity of 1,2,4-triazoles stems from specific molecular interactions between the heterocyclic ring and amino acid residues within the enzyme's active or allosteric sites.

Mycobacterial Imidazoleglycerol-Phosphate Dehydratase (IGPD): This enzyme is a key target for anti-tuberculosis drugs because it is essential for Mycobacterium tuberculosis but absent in humans. nih.govmdpi.com The 1,2,4-triazole ring can mimic the imidazole (B134444) heterocycle of the enzyme's natural substrate, imidazole-glycerol phosphate. mdpi.comnih.gov X-ray crystallography has confirmed that triazole-based inhibitors bind directly in the active site pocket, effectively blocking the enzyme's function. nih.gov Molecular docking studies show interactions with key catalytic residues such as Arg99, Arg121, and Lys184. researchgate.net

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, 1,2,4-triazole derivatives have been developed as AChE inhibitors. Structural analysis indicates that these compounds can interact with both the catalytic triad (B1167595) and the peripheral anionic site of the enzyme. acs.org The nitrogen atoms of the triazole ring can form crucial hydrogen bonds, while appended phenyl groups can establish key interactions within the active site, enhancing inhibitory potency. nih.gov

Alpha-Amylase: For α-amylase, inhibition by triazole-thiol derivatives involves interactions that induce conformational changes in the enzyme, characteristic of non-competitive inhibition. nih.gov This suggests that the inhibitor binds to a site distinct from the substrate-binding site, altering the enzyme's catalytic efficiency.

Agrochemical Research: Mode of Action in Plant Protection Agents

1,2,4-triazole derivatives are integral to modern agriculture, serving as the chemical foundation for a significant class of fungicides, as well as herbicides and insecticides. nih.govnih.govresearchgate.net

Chemical Mechanisms of Fungicidal Activity

The primary mode of action for most commercial 1,2,4-triazole fungicides is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme. nih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that is analogous to cholesterol in mammals.

The mechanism proceeds as follows:

The N4 atom of the 1,2,4-triazole ring binds to the heme iron atom at the active site of the CYP51 enzyme. nih.gov

This binding event prevents the demethylation of lanosterol (or eburicol), a key step in the ergosterol biosynthesis pathway.

The resulting depletion of ergosterol and the accumulation of toxic methylated sterol precursors disrupt the integrity and function of the fungal cell membrane. nih.gov

This leads to altered membrane fluidity and permeability, and malfunction of membrane-bound enzymes, ultimately inhibiting fungal growth. nih.gov

Molecular docking studies have confirmed that these triazole derivatives fit into the active site of the CYP51 enzyme, showing binding modes comparable to its natural substrate. nih.gov

Insecticidal and Herbicidal Action at the Molecular Level

The 1,2,4-triazole scaffold also exhibits insecticidal and herbicidal properties through distinct molecular mechanisms.

Insecticidal Action: The insecticidal activity of some 1,2,4-triazole derivatives is attributed to their ability to inhibit cytochrome P450 enzymes in insects. umich.edu These enzymes are vital for various physiological processes in insects, including detoxification of foreign compounds and hormone regulation. By inhibiting these enzymes, triazole compounds can disrupt critical metabolic pathways, leading to toxicity.

Herbicidal Action: The herbicidal mechanism of certain triazole compounds involves the inhibition of plant-specific enzymes. One key target is imidazoleglycerol-phosphate dehydratase (IGPD or HISN5 in plants), the same enzyme family targeted in mycobacteria. nih.gov This enzyme is part of the histidine biosynthesis pathway in plants. Inhibition of HISN5 by triazole herbicides like amitrole (B94729) (3-amino-1,2,4-triazole) blocks the production of this essential amino acid, leading to plant death. nih.gov Additionally, some novel triazole derivatives have been shown to combat plant viruses by inhibiting viral replication and disrupting the self-assembly of the virus's coat protein. acs.org

Materials Science Applications and Supramolecular Chemistry

Beyond biological applications, the 1,2,4-triazole ring is a valuable building block in materials science and supramolecular chemistry due to its coordination ability, thermal stability, and rigid structure. nih.govnih.gov

One of the most studied applications in this area is corrosion inhibition. Triazole derivatives have proven to be effective corrosion inhibitors for metals like carbon steel in acidic environments. nih.gov The mechanism involves the adsorption of the triazole molecules onto the metal surface. This process is facilitated by:

The presence of lone pair electrons on the nitrogen atoms.

The π-electrons of the aromatic triazole ring.

The presence of other heteroatoms (like sulfur in thiol derivatives) in the molecule.

These features allow the inhibitor to form a protective film on the metal surface, either through physical adsorption (electrostatic interactions) or chemical adsorption (coordinate bond formation between the heteroatoms and the metal's d-orbitals). nih.gov This adsorbed layer acts as a barrier, isolating the metal from the corrosive medium and significantly reducing the corrosion rate. nih.gov

Furthermore, the 1,2,4-triazole scaffold is utilized in the construction of more complex materials, including:

Polymers: Their rigid structure and ability to form strong intermolecular interactions make them suitable for creating thermally stable polymers. nih.govnih.gov

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring act as excellent coordinating ligands for metal ions, enabling the self-assembly of intricate and porous MOF structures with potential applications in gas storage, catalysis, and sensing. nih.gov

Energetic Materials: The high nitrogen content and thermal stability of the triazole ring make it a key component in the development of advanced energetic materials. nih.gov

Table of Mentioned Chemical Compounds

Design of Functional Materials Incorporating 1,2,4-Triazole Units

The 1,2,4-triazole ring is a cornerstone in the design of sophisticated functional materials, particularly coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comtennessee.edu The nitrogen-rich nature of the triazole heterocycle provides multiple coordination sites, allowing it to act as a versatile linker between metal centers. The specific substitution of a butylsulfanyl group at the 5-position of the 1H-1,2,4-triazole core, as in 5-butylsulfanyl-1H-1,2,4-triazole, introduces additional functionality that can be exploited in materials design.

The nitrogen atoms of the 1,2,4-triazole ring can bridge metal ions in several ways, leading to the formation of materials with diverse dimensionalities and topologies, including 1D chains, 2D layers, and 3D frameworks. mdpi.comacs.org The N1 and N2 atoms of the triazole ring are particularly effective at bridging metal centers, a coordination mode that has been instrumental in creating a wide array of CPs and MOFs. mdpi.comscispace.com The flexibility of the butylsulfanyl group can influence the final structure of the assembled material by introducing specific steric constraints and van der Waals interactions, thereby directing the formation of unique network architectures.

The incorporation of 1,2,4-triazole units is a well-established strategy for creating materials with interesting properties, such as spin-crossover (SCO) behavior in iron(II) complexes. mdpi.com These materials can switch between high-spin and low-spin states in response to external stimuli like temperature or pressure. The design of such functional materials often relies on the precise control of the coordination environment around the metal ion, a role for which 1,2,4-triazole ligands are exceptionally well-suited. mdpi.comtennessee.edu

Table 1: Examples of Coordination Modes of 1,2,4-Triazole Ligands in Functional Materials

| Coordination Mode | Description | Resulting Structure | Reference |

|---|---|---|---|

| μ₂-N1,N2 | The triazole ring bridges two metal centers using the adjacent N1 and N2 atoms. | Often leads to 1D chains or ladders. | mdpi.com |

| μ₃-N1,N2,N4 | The triazole ring bridges three metal centers using all three nitrogen atoms. | Can form 2D layers or complex 3D frameworks. | acs.org |

Self-Assembly and Non-Covalent Interactions

Self-assembly is a powerful process for constructing complex, ordered structures from molecular components. For this compound, non-covalent interactions are the driving forces behind its assembly into supramolecular architectures. The 1,2,4-triazole ring is a potent participant in hydrogen bonding; the N-H group acts as a hydrogen bond donor, while the pyridinic nitrogen atoms (N2 and N4) serve as hydrogen bond acceptors. researchgate.netacs.org

These hydrogen bonding capabilities enable the formation of robust networks in the solid state. rsc.org The interplay of N-H···N hydrogen bonds can lead to the formation of chains, sheets, or more intricate three-dimensional structures. The butylsulfanyl substituent introduces lipophilic character, which can direct the self-assembly process through hydrophobic interactions and influence the packing of molecules in the crystal lattice. Furthermore, the sulfur atom in the butylsulfanyl group can participate in weaker non-covalent interactions, such as C-H···S contacts, which can further stabilize the resulting supramolecular assembly. rsc.org

The π-system of the triazole ring can engage in π-π stacking interactions, another critical non-covalent force that contributes to the stability of self-assembled structures. researchgate.net The combination of hydrogen bonding, van der Waals forces from the butyl chain, and potential π-π stacking makes this compound a highly programmable molecule for the bottom-up construction of novel materials.

Table 2: Key Non-Covalent Interactions in Triazole-Based Systems

| Interaction Type | Donor/Acceptor Groups | Typical Energy (kcal/mol) | Significance |

|---|---|---|---|

| Hydrogen Bonding | Donor: N-H; Acceptor: N (pyridinic) | 4–15 (moderate) | Directs primary structure formation (chains, layers). acs.org |

| π-π Stacking | Triazole Ring ↔ Triazole Ring | 1–5 (weak) | Stabilizes layered or columnar structures. researchgate.net |

| Van der Waals | Butyl Chain ↔ Butyl Chain | < 2 (weak) | Influences crystal packing and solubility. |

Catalysis and Ligand Design in Organic Synthesis

The unique electronic properties and coordination ability of the 1,2,4-triazole ring make its derivatives, including this compound, valuable candidates for ligand design in both metal-catalyzed and organocatalytic reactions.

1,2,4-Triazole Derivatives as Ligands for Metal Catalysis

1,2,4-triazoles are classified as σ-donating, π-accepting ligands, capable of forming stable complexes with a wide range of transition metals. tennessee.eduscispace.com They can act as bridging ligands to construct polynuclear metal complexes or as ancillary ligands that modify the steric and electronic environment of a catalytic metal center. Copper-catalyzed reactions, for instance, have employed triazole derivatives to facilitate various organic transformations. organic-chemistry.orgnih.gov

In the context of this compound, the triazole moiety provides the primary binding site for metal ions. The butylsulfanyl group can play several roles:

Steric Influence: The butyl group can create a specific steric pocket around the metal center, potentially influencing the selectivity (e.g., regioselectivity or stereoselectivity) of a catalytic reaction.

Solubility: The aliphatic chain can enhance the solubility of the resulting metal complex in organic solvents, which is crucial for homogeneous catalysis.

Secondary Coordination: The sulfur atom, being a soft donor, could potentially coordinate to a soft metal ion, leading to a chelating binding mode (N,S-chelation), although N-coordination is generally more common for triazoles.

Derivatives of 1,2,4-triazole have been used as ligands in various catalytic processes, including C-H activation and cross-coupling reactions. organic-chemistry.org For example, iridium(III) complexes containing phenyl-triazole ligands have been studied for their photophysical properties and potential applications in photoredox catalysis. nih.gov

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major field in modern synthesis. While direct organocatalytic applications of this compound are not extensively documented, the 1,2,4-triazole scaffold is present in several classes of organocatalysts. For example, chiral triazoles have been incorporated into bifunctional catalysts, such as thiourea (B124793) derivatives, which activate substrates through hydrogen bonding. acs.org

The N-H group of the 1,2,4-triazole ring in this compound can act as a hydrogen-bond donor, a key feature in many organocatalytic cycles. This ability allows it to activate electrophiles or organize transition states. While the parent compound itself may exhibit modest catalytic activity, it serves as a valuable synthon for the construction of more complex and specialized organocatalysts. The development of asymmetric reactions using chiral 1,2,4-triazole-based catalysts is an active area of research, aiming to control the stereochemical outcome of chemical transformations. acs.orgnih.gov

Future Perspectives and Emerging Research Directions for 5 Butylsulfanyl 1h 1,2,4 Triazole

Novel Synthetic Methodologies for Enhanced Efficiency

The traditional synthesis of 5-alkylsulfanyl-1H-1,2,4-triazoles often involves a multi-step process, typically starting with the formation of a 1,2,4-triazole-3-thione precursor, followed by S-alkylation. mdpi.comtandfonline.com While effective, these methods can sometimes be limited by long reaction times or the use of harsh reagents. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Emerging strategies that could be applied or further optimized for producing 5-butylsulfanyl-1H-1,2,4-triazole include:

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly improve efficiency. Methodologies for the one-pot synthesis of 3,4-disubstituted-1,2,4-triazole-5-thiones have been shown to reduce reaction times to as little as six hours while increasing yields and lowering solvent consumption. jrespharm.com Adapting such a process, where the initial cyclization to form the triazole-thione is immediately followed by in-situ alkylation with a butyl halide, could streamline the synthesis of the target compound.

Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating organic reactions. The synthesis of 1,2,4-triazole-3-thione precursors from thiosemicarbazides has been achieved in just a few minutes under microwave conditions, compared to several hours with conventional heating. nih.gov Subsequent S-propargylation has also been shown to be dramatically accelerated by microwave heating. nih.gov Applying this technology to the S-butylation step could drastically reduce synthesis time and potentially improve yields.

Catalyst-Driven Methodologies: The use of novel catalysts offers a path to milder reaction conditions and improved regioselectivity. Copper-catalyzed reactions, for instance, have been employed for the synthesis of various 1,2,4-triazole (B32235) derivatives, enabling sequential N-C and N-N bond formation under aerobic conditions. organic-chemistry.org Research into catalysts that could facilitate the direct and regioselective construction of the this compound core from simpler starting materials would represent a significant advancement. nih.gov

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides invaluable tools for predicting molecular properties and guiding drug discovery efforts, minimizing the need for extensive trial-and-error synthesis. researchgate.netnih.gov For this compound, these approaches can accelerate the identification of potential biological targets and optimize its structure for enhanced activity.

Key computational methods applicable to this compound include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For related triazole derivatives, docking studies have been crucial in understanding how they interact with enzyme active sites, such as the heme group in fungal CYP51. amazonaws.comresearchgate.net Applying molecular docking to this compound could identify its potential binding modes within various enzymes (e.g., kinases, proteases, aromatase), revealing key interactions involving the triazole ring and the butylsulfanyl chain. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) correlate the three-dimensional properties of a series of molecules with their biological activity. researchgate.net For a series of analogs of this compound (e.g., with varied alkyl chain lengths or substitutions on the triazole ring), QSAR models could be developed to predict their activity and highlight which structural features are critical for function. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and reactivity of molecules. These calculations can determine parameters like frontier molecular orbital energies (HOMO/LUMO), which are related to the molecule's chemical reactivity and stability. nih.gov For this compound, DFT could be used to predict its reactivity profile, dipole moment, and electronic properties that govern its interactions with biological receptors. nih.gov

| Computational Method | Primary Function | Potential Application for this compound | Relevant Findings from Literature |

|---|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity to a biological target. | Identify potential enzyme targets (e.g., CYP51, kinases) and elucidate binding interactions. amazonaws.comnih.gov | Triazole derivatives have been successfully docked into aromatase and CYP51 to explain their inhibitory mechanism. amazonaws.comnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D structural features with biological activity. | Guide the design of new analogs with improved potency by identifying key steric and electrostatic regions. researchgate.net | QSAR models for antifungal triazoles have yielded high predictive accuracy (Q² > 0.5) for their activity. researchgate.net |

| Density Functional Theory (DFT) | Calculates electronic structure and chemical reactivity descriptors. | Predict sites of electrophilic/nucleophilic attack and understand electronic properties influencing receptor binding. nih.gov | DFT results for triazole conjugates have confirmed experimental findings from molecular docking. nih.gov |

Exploration of Underexplored Chemical Reactivity

The chemical reactivity of this compound is not limited to the core ring structure. The thioether linkage provides a reactive handle for further functionalization, opening avenues to new classes of derivatives with potentially novel properties.

Future research directions should explore:

Oxidation of the Thioether: The sulfur atom in the butylsulfanyl group is susceptible to oxidation. Mild oxidation could convert the thioether into a butylsulfinyl group (a sulfoxide), while stronger oxidation would yield a butylsulfonyl group (a sulfone). These transformations would significantly alter the polarity, hydrogen bonding capability, and steric profile of the substituent, potentially leading to derivatives with different biological activities or improved pharmacokinetic profiles.

Reactivity of the Triazole Ring: The 1H-1,2,4-triazole ring itself can undergo further reactions. nih.gov For instance, N-alkylation or N-arylation at the unsubstituted nitrogen positions could generate a library of new compounds. acs.org While the triazole ring is generally stable, under specific conditions, it can participate in reactions like cycloadditions, offering a route to more complex heterocyclic systems. youtube.com

Cleavage and Functionalization of the C-S Bond: Although more challenging, methodologies could be explored for the selective cleavage of the C-S bond, allowing the introduction of other functional groups at the 5-position of the triazole ring. This would enable the transformation of this compound into a versatile intermediate for creating a diverse range of 5-substituted triazoles.

Development of Structure-Mechanism Relationships for Targeted Applications

A fundamental goal of medicinal chemistry is to understand how a molecule's structure relates to its biological mechanism of action. nih.gov For this compound, establishing clear structure-mechanism relationships (SMR) is crucial for its development into a targeted agent.

This involves integrating computational and experimental data to answer key questions:

Role of the Butylsulfanyl Group: What is the precise role of the 4-carbon alkyl chain and the sulfur atom? Does the chain fit into a specific hydrophobic pocket in a target enzyme? Does the sulfur atom act as a hydrogen bond acceptor or participate in other key interactions? Structure-activity relationship (SAR) studies, where the chain length is varied (e.g., ethyl, propyl, pentyl) or the sulfur is replaced (e.g., with oxygen or selenium), could elucidate the importance of this group. amazonaws.comnih.gov

Contribution of the Triazole Core: The 1,2,4-triazole ring is a known pharmacophore that often coordinates with metal ions (e.g., the iron in a heme group) or forms critical hydrogen bonds within a receptor binding site. nih.gov Combining docking studies with site-directed mutagenesis of a target protein could confirm the specific interactions of the triazole nitrogen atoms.

Synergy Between the Ring and the Side Chain: Understanding how the butylsulfanyl side chain and the triazole ring work together to produce a biological effect is paramount. For example, the triazole ring might provide the primary anchoring interaction to a target, while the lipophilic butyl chain optimizes secondary interactions in an adjacent pocket or enhances membrane permeability. Studies on fused heterocycle-linked triazoles have shown that combining a core binding motif with appropriate side chains is key to achieving potent activity and desirable properties like water solubility. nih.gov

By systematically modifying the structure of this compound and correlating these changes with detailed mechanistic studies, researchers can design next-generation molecules with enhanced potency, selectivity, and targeted efficacy for specific applications. nih.govresearchgate.net

Q & A

Q. What are the established synthetic methodologies for preparing 5-butylsulfanyl-1H-1,2,4-triazole?

A common approach involves nucleophilic substitution or cyclization reactions . For example:

- Thiourea cyclization : Reacting alkylamines with thiocyanates to form thiourea intermediates, followed by cyclization under acidic conditions. This method was used in the synthesis of structurally related sulfanyl-triazole derivatives .

- Mercapto-substitution : Refluxing triazole precursors with thiol-containing reagents (e.g., butyl mercaptan) in ethanol, catalyzed by glacial acetic acid. Similar protocols were employed for synthesizing 5-substituted triazoles with sulfanyl groups .

- Oxidative coupling : For triazoles with bulky substituents, coupling reactions using oxidizing agents (e.g., H₂O₂) can enhance regioselectivity .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify functional groups like C-S (650–700 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- X-ray Diffraction (XRD) : For crystallographic validation. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

- High-Performance Liquid Chromatography (HPLC) : Monitor purity and detect impurities (e.g., residual starting materials) using reverse-phase columns and UV detection .

Q. What are the key challenges in purifying this compound, and how can they be mitigated?

- Low solubility : Use polar aprotic solvents (e.g., DMSO) for recrystallization.

- By-product formation : Optimize reaction stoichiometry and employ column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Oxidative degradation : Store under inert atmosphere (N₂/Ar) at low temperatures (-20°C) to preserve sulfanyl group integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in synthesizing this compound derivatives?

- Solvent effects : Use DMF or DMSO to stabilize intermediates and improve reaction kinetics .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or acetic acid can direct substitution to the 5-position of the triazole ring .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions, while higher temperatures (reflux) accelerate cyclization .

Q. What strategies resolve contradictions in reported biological activities of sulfanyl-substituted 1,2,4-triazoles?

- Purity validation : Use HPLC to ensure >95% purity, as impurities (e.g., unreacted thiourea) can skew bioactivity results .

- Structural analogs : Compare activities of derivatives with varying substituents (e.g., 5-phenyl vs. 5-butylsulfanyl) to identify structure-activity relationships .

- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, concentrations) to minimize variability .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) to rationalize observed anti-inflammatory activity .

- Molecular dynamics : Assess stability in solvent environments or protein binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.